2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide
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Overview
Description
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide is a quaternary ammonium compound with a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide typically involves the quaternization of 2-(2-Hydroxyethyl)pyridine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2-(2-Hydroxyethyl)pyridine+Methyl iodide→2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinium ring can be reduced to form piperidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium chloride (NaCl), sodium bromide (NaBr), or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of corresponding halide or hydroxide salts.
Scientific Research Applications
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes, leading to increased permeability and potential cell lysis. It can also interact with proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-pyridinium iodide
- 2-(2-Hydroxyethyl)pyridine
- 1-Methyl-4-pyridinium iodide
Uniqueness
2-(2-Hydroxyethyl)-1-methyl-pyridinium iodide is unique due to the presence of both a hydroxyl group and a quaternary ammonium group. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in various chemical reactions.
Properties
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)ethanol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.HI/c1-9-6-3-2-4-8(9)5-7-10;/h2-4,6,10H,5,7H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPXPZWCXOSPJR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CCO.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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